1H-Indole-2,3-dione, 5-pentyl-

Inflammation Enzymology Drug Discovery

Researchers requiring a selective tool for 5-lipoxygenase (5-LOX) pathway studies face limited options with functional interchangeability concerns. 1H-Indole-2,3-dione, 5-pentyl- (5-pentylisatin) addresses this need: - 5-LOX inhibition: IC50 of 160 nM in rat polymorphonuclear leukocytes; no significant MAO activity - Optoelectronic coating: Enables ZnO nanowire photodetectors with UV-to-NIR (950 nm) response - Synthetic precursor: Validated for organotin(IV) bisthiocarbonohydrazone complexes Available at 95% purity. Ideal for inflammation research and materials science.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B8513067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-2,3-dione, 5-pentyl-
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C=C1)NC(=O)C2=O
InChIInChI=1S/C13H15NO2/c1-2-3-4-5-9-6-7-11-10(8-9)12(15)13(16)14-11/h6-8H,2-5H2,1H3,(H,14,15,16)
InChIKeyJERLBLNXDQMBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pentylisatin: Overview & Lipoxygenase Inhibition


1H-Indole-2,3-dione, 5-pentyl- (CAS 717832-63-8), also referred to as 5-pentylisatin, is a heterocyclic compound within the isatin class, characterized by a pentyl substitution at the 5-position of the indole-2,3-dione scaffold. Its molecular formula is C13H15NO2 with a molecular weight of 217.26 g/mol, and it is typically available at a purity of 95% . The compound is primarily recognized as an inhibitor of 5-lipoxygenase (5-LOX), with reported IC50 values of 160 nM in rat polymorphonuclear leukocytes [1]. This core scaffold serves as a building block for the synthesis of more complex isatin derivatives, including N-alkylisatin bisthiocarbonohydrazones used in organotin(IV) complexes [2].

5-Pentylisatin: Non-Interchangeability with Unsubstituted Isatin


Substitution of 5-pentylisatin with generic isatin or alternative 5-substituted isatins is not functionally equivalent due to distinct structure-activity relationships (SAR) across multiple target classes. While unsubstituted isatin is a well-known reversible inhibitor of monoamine oxidase (MAO) enzymes with IC50 values of 12.3 μM (MAO-A) and 4.86 μM (MAO-B) [1], the 5-pentyl derivative demonstrates a markedly different pharmacological profile, showing no significant MAO inhibition but instead targeting 5-lipoxygenase with nanomolar potency [2]. Furthermore, the antimicrobial efficacy of organotin(IV) complexes varies significantly with N-alkyl chain length: complexes derived from N-methylisatin exhibit superior antibacterial activity compared to those from N-pentylisatin derivatives, underscoring that even minor alkyl chain modifications alter biological outcomes [3]. These divergent activities across target enzymes and complexation efficacy demonstrate that 5-pentylisatin occupies a distinct chemical space that cannot be assumed to be interchangeable with its closest analogs.

5-Pentylisatin: Comparative Evidence in Inflammation & Materials


5-LOX Inhibition Potency Comparison

5-Pentylisatin exhibits potent inhibition of 5-lipoxygenase with an IC50 of 160 nM in rat polymorphonuclear leukocytes, positioning it as a nanomolar-range inhibitor of this pro-inflammatory enzyme [1]. In contrast, unsubstituted isatin lacks significant 5-LOX inhibitory activity, instead acting as a reversible MAO inhibitor with IC50 values of 12.3 μM (MAO-A) and 4.86 μM (MAO-B) [2]. This target shift from MAO to 5-LOX is directly attributable to the 5-pentyl substitution, which redirects the compound's binding affinity toward the arachidonic acid metabolic pathway. For context, other potent isatin-derived 5-LOX inhibitors achieve IC50 values as low as 60 nM [3], indicating that 5-pentylisatin resides within a competitive potency range for this target class.

Inflammation Enzymology Drug Discovery

Organotin(IV) Complexes: Antibacterial Activity of N-Methyl vs. N-Pentyl

In a direct head-to-head comparison of organotin(IV) complexes synthesized from N-alkylisatin bisthiocarbonohydrazone ligands, the N-methylisatin-derived complexes demonstrated good antibacterial activity, whereas the corresponding N-pentylisatin derivatives exhibited significantly lower efficacy [1]. The study specifically concluded that the organotin(IV) complexes of isatin and N-methylisatin exhibit good antibacterial activity, better than that of the corresponding N-butyl and N-pentylisatin derivatives [1]. Gram-positive bacteria were identified as the most sensitive microorganisms to these complexes, with no growth inhibition of fungi detected up to a concentration of 100 μg/mL [1].

Antimicrobial Coordination Chemistry Medicinal Chemistry

ZnO Nanowire Photodetectors: Coated vs. Pristine Performance

Coating ZnO nanowires (NWs) with N-pentylisatin produces a hybrid photodetector with substantially enhanced performance characteristics relative to pristine ZnO NWs [1]. The photosensitivity (photo-to-dark current ratio) of the N-pentylisatin-coated hybrid device is two to three orders of magnitude larger than that of the pristine ZnO NW device across the entire visible (blue, green, red) to infrared range [1]. Additionally, the conductivity of the ZnO NWs thin film was reduced by a factor of 10 to 100 after coating with N-pentylisatin, confirming that the terminating oxygen molecules of N-pentylisatin act as efficient electron acceptors [1]. The pristine ZnO NWs exhibited photoresponse only to blue and white LEDs, whereas the N-pentylisatin-coated device responded to all tested LEDs including IR, red, green, and blue, demonstrating an extended spectral range from NIR (950 nm) to UV-visible [1].

Optoelectronics Materials Science Hybrid Devices

5-Pentylisatin: Validated Application Scenarios


Inflammation & Leukotriene Pathway Research

5-Pentylisatin is a suitable molecular probe for investigating the 5-lipoxygenase (5-LOX) pathway in inflammatory models. Its IC50 of 160 nM against 5-LOX in rat polymorphonuclear leukocytes [1] supports its use in ex vivo or in vivo studies of leukotriene biosynthesis inhibition. Researchers studying asthma, allergic rhinitis, or other leukotriene-mediated conditions can employ 5-pentylisatin as a tool compound to modulate this pathway, particularly in comparative studies against unsubstituted isatin, which lacks 5-LOX inhibitory activity and instead targets monoamine oxidase [2].

Broad-Spectrum Hybrid Photodetector Fabrication

N-Pentylisatin serves as an effective organic coating material for ZnO nanowire-based photodetectors, enabling broad-spectrum detection from UV to NIR (950 nm) [3]. The hybrid device demonstrates a 100- to 1000-fold enhancement in photosensitivity over pristine ZnO NWs and responds to IR, red, green, and blue light, whereas uncoated ZnO NWs respond only to blue and white illumination [3]. This application is validated for materials science laboratories developing solution-processed, low-temperature optoelectronic devices for environmental sensing, optical communication, or imaging systems.

Synthesis of N-Alkylisatin-Derived Coordination Complexes

5-Pentylisatin (as N-pentylisatin) is a validated precursor for synthesizing bisthiocarbonohydrazone ligands used in organotin(IV) complexation [4]. While the antibacterial activity of the resulting N-pentylisatin-derived complexes is inferior to that of N-methylisatin analogs [4], the synthetic methodology is well-established, and the complexes serve as valuable comparative compounds in structure-activity relationship (SAR) studies of metallodrug candidates. Researchers can use N-pentylisatin to systematically explore the effect of N-alkyl chain length on coordination geometry, stability, and biological activity of organometallic complexes.

Technical Documentation Hub

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